N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxin ring, a morpholine sulfonyl group, and a benzofuran carboxamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate alkyne.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting morpholine with a sulfonyl chloride derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the benzodioxin and benzofuran intermediates with the morpholine sulfonyl derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways that lead to various cellular responses.
Pathway Modulation: It can modulate key biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methyl-5-morpholin-4-ylsulfonyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-15-18-12-17(33(27,28)25-8-10-29-11-9-25)6-7-19(18)32-22(15)23(26)24-13-16-14-30-20-4-2-3-5-21(20)31-16/h2-7,12,16H,8-11,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJPBVZSMJBQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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